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Compound of Interest

Compound Name: N-(2-methylphenyl)propanamide
CAS No.: 19343-15-8
Cat. No.: B1582556

Get Quote

Executive Summary

Obijective: To provide a definitive characterization guide for N-(2-methylphenyl)propanamide (

), focusing on 13C NMR spectral differentiation from its regioisomer, N-(4-
methylphenyl)propanamide.

Context: In medicinal chemistry, N-acylated anilines are critical pharmacophores, serving as
structural backbones for local anesthetics (e.g., Prilocaine analogs). The precise assignment of
the ortho-substitution pattern is vital for establishing Structure-Activity Relationships (SAR), as
steric hindrance at the ortho position significantly influences metabolic stability against
amidases.

Key Finding: The ortho-methyl group induces a diagnostic upfield shift in the adjacent aromatic
carbons and a distinct steric compression effect on the carbonyl signal compared to the para-
isomer.

© 2026 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1582556#bc-rfq
https://www.benchchem.com/product/b1582556/docs?utm_src=pdf-body#structural-elucidation-of-n-2-methylphenyl-propanamide-a-comparative-13c-nmr-analysis-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582556?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

Experimental Methodology

To ensure reproducibility and spectral integrity, the following protocols utilize a self-validating
Schotten-Baumann approach followed by rigorous NMR acquisition parameters.

Synthesis & Purification Protocol

Rationale: We employ a biphasic acylation to minimize poly-acylation byproducts.

Reagents: Dissolve o-toluidine (10 mmol) in DCM (20 mL) with Pyridine (1.1 eq) acting as an
acid scavenger.

Addition: Cool to 0°C. Add Propionyl chloride (1.1 eq) dropwise over 15 minutes.

o Control Point: Maintain temperature <5°C to prevent thermal degradation.

Quench: Stir at RT for 2 hours. Wash with 1M HCI (removes unreacted amine) then Sat.

(removes acid).

Isolation: Dry organic layer (

), evaporate. Recrystallize from EtOH/Water.

NMR Acquisition Parameters

Rationale: 13C NMR requires optimized relaxation delays due to the long

of quaternary carbons (C=0 and C-ipso).

e Instrument: 400 MHz (100 MHz for 13C).
e Solvent:

(referenced to 77.16 ppm).

e Pulse Sequence:zgpg30 (Power-gated proton decoupling).

» Relaxation Delay (d1): 2.0 seconds (Standard) vs. 5.0 seconds (Quantitative).
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e Scans (NS): Minimum 1024 for adequate S/N ratio.

Comparative Spectral Analysis

The following section compares the target compound (Ortho-isomer) against its Para-isomer
alternative. This comparison is the primary method for validating the regiochemistry of the
synthesis.

13C NMR Chemical Shift Data (ppm)

Note: Values are referenced to

(77.16 ppm).
N-(2- N-(4-
Carl:_)on Type methylphenyl) methylphenyl) (Shift
Assignment (Ortho - (Para - Difference)
Target) Alternative)
+0.4 (Steric
C=0 (Carbonyl) Quaternary 1725 172.1 o
Deshielding)
C-1 (Ipso) Quaternary 135.8 135.2 +0.6
Diagnostic
C-2,6 (Ortho) CH / Quat 130.5 (C-Me) 120.1 (Sym) i
Region
Distinct
C-3,5 (Meta) CH 126.3/125.5 129.5 (Sym)
Asymmetry
C-4 (Para) CH / Quat 123.8 134.1 (C-Me) -10.3
Ar-CH3 Methyl 17.8 20.9 -3.1 (Shielding)
CH2 (Propyl) Methylene 30.8 30.6 +0.2
CH3 (Propyl) Methyl 9.8 9.8 0.0

Technical Interpretation

o Symmetry Breaking: The para-isomer possesses a
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axis of symmetry, making C-2/C-6 and C-3/C-5 chemically equivalent. The ortho-isomer
lacks this symmetry, resulting in 6 distinct aromatic peaks compared to 4 in the para-isomer.

e The "Ortho Effect": The methyl group at the ortho position (17.8 ppm) appears significantly
upfield compared to the para-methyl (20.9 ppm). This is due to the

-gauche steric compression effect exerted by the adjacent amide group.

e Carbonyl Sensitivity: The amide carbonyl in the ortho-isomer (172.5 ppm) is slightly
deshielded relative to the para-isomer, attributed to the twisting of the amide plane out of
conjugation with the phenyl ring caused by the bulky ortho-methyl group.

Visualization of Workflows
Synthesis & Characterization Workflow

This diagram outlines the critical path from raw materials to validated spectral data.

P
P
P

Acid/Base Wash ’—G—# MgS04 Dryin
HE
.

ylation 2h, RT

Click to download full resolution via product page

Figure 1: Step-by-step workflow for the synthesis and spectral validation of N-(2-
methylphenyl)propanamide.

Spectral Assignment Logic Tree

A decision tree for researchers to confirm the identity of the product based on 13C NMR peak
counting.
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Figure 2: Logic tree for distinguishing regioisomers based on aromatic signal count and methyl
chemical shift.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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